molecular formula C9H13NO2S B1418456 N-ethyl-2-methanesulfonylaniline CAS No. 1156426-75-3

N-ethyl-2-methanesulfonylaniline

Cat. No.: B1418456
CAS No.: 1156426-75-3
M. Wt: 199.27 g/mol
InChI Key: WBAJLCMDPPJZEC-UHFFFAOYSA-N
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Description

N-ethyl-2-methanesulfonylaniline is an organic compound belonging to the class of sulfonamides. It is characterized by the presence of an ethyl group attached to the nitrogen atom and a methanesulfonyl group attached to the benzene ring. This compound is a white crystalline solid that is soluble in organic solvents and has a melting point of 120-122°C. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-methanesulfonylaniline typically involves the reaction of aniline with ethyl iodide in the presence of a base to form N-ethyl aniline. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-methanesulfonylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-ethyl-2-methanesulfonylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other sulfonamide compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of N-ethyl-2-methanesulfonylaniline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • N-methyl-2-methanesulfonylaniline
  • N-propyl-2-methanesulfonylaniline
  • N-ethyl-4-methanesulfonylaniline

Comparison: N-ethyl-2-methanesulfonylaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to N-methyl-2-methanesulfonylaniline, the ethyl group provides different steric and electronic properties, potentially leading to variations in enzyme inhibition and other biological effects .

Properties

IUPAC Name

N-ethyl-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-10-8-6-4-5-7-9(8)13(2,11)12/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAJLCMDPPJZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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